
2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitrophenyl group could be introduced via a nitration reaction, the pyrrolidinyl group via a cyclization reaction, and the oxazole ring via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitrophenyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule. The pyrrolidinyl group is a five-membered nitrogen-containing ring, which could introduce some ring strain into the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The nitrophenyl group could potentially undergo reduction reactions to form an aminophenyl group. The oxazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- Experimental and Computational Analysis : Al‐Azmi and Shalaby (2018) described a green synthesis method for a structurally similar compound, analyzing its molecular structure using spectroscopic studies and computational methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT) (Al‐Azmi & Shalaby, 2018).
Chemical Reactivity and Binding
- Reactivity with Anions : Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts containing 4-nitrophenyl groups, demonstrating deprotonation signaled by color change upon binding with fluoride anions (Camiolo, Gale, Hursthouse & Light, 2003).
Synthesis and Reactivity Studies
- Synthesis and Antimicrobial Evaluation : Abdel-Monem (2010) explored the synthesis of new polyheterocyclic systems containing the 1,2,4-triazine moiety, which included compounds structurally similar to 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile, and evaluated their antimicrobial activity (Abdel-Monem, 2010).
Crystallographic Analysis
- X-Ray Diffraction Studies : Sharma et al. (2015) synthesized and determined the crystal structures of two carbonitrile compounds using X-ray diffraction, which helps in understanding the molecular arrangement of such compounds (Sharma, Banerjee, Brahmachari, Kant & Gupta, 2015).
Potential Medical Applications
- Inhibitors of SARS CoV-2 RdRp : Venkateshan et al. (2020) conducted a study on azafluorene derivatives, including structural analyses and molecular docking, for potential inhibition of SARS CoV-2 RdRp, demonstrating the relevance of such compounds in medical research (Venkateshan, Muthu, Suresh & Ranjith Kumar, 2020).
Nonlinear Optical Materials
- Study on Optical Materials : Okazaki et al. (1994) examined derivatives of 2-azolyl-5-nitropyridines, including compounds similar to this compound, for their application in nonlinear optical materials (Okazaki, Fukunaga, Ishihara & Kubo, 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses (for example, as a pharmaceutical compound or a chemical intermediate), and development of more efficient synthesis methods .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-9-12-14(17-7-1-2-8-17)21-13(16-12)10-3-5-11(6-4-10)18(19)20/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHZQDLZPHIIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2716434.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)
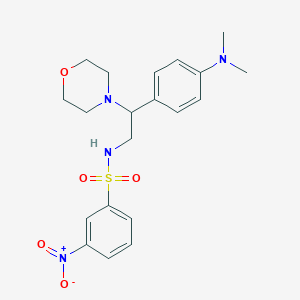

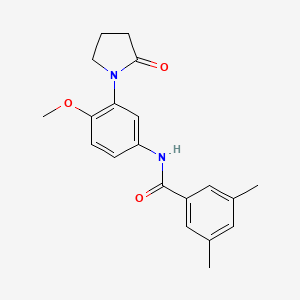
![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)
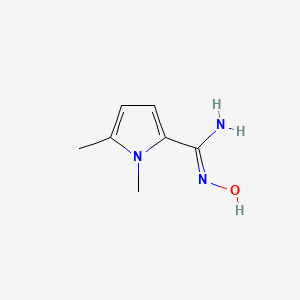
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B2716445.png)
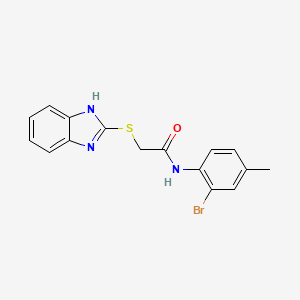
![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-2-chloronicotinamide](/img/structure/B2716448.png)


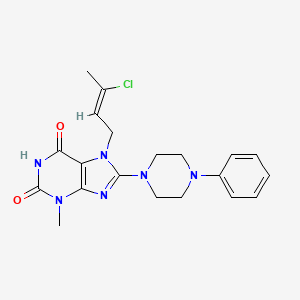
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2716454.png)
